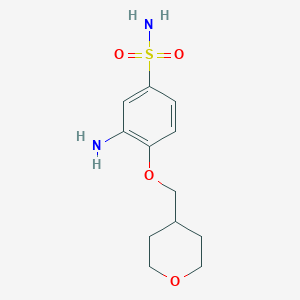
3-Amino-4-(tetrahydro-pyran-4-ylmethoxy)-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(tetrahydropyran-4-ylmethoxy)-benzenesulfonamide is a complex organic compound that features a sulfonamide group, an amino group, and a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(tetrahydropyran-4-ylmethoxy)-benzenesulfonamide typically involves multiple steps. One common approach is to start with a benzene derivative, which undergoes sulfonation to introduce the sulfonamide group. The tetrahydropyran ring can be introduced through a Prins reaction, which involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst . The amino group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-(tetrahydropyran-4-ylmethoxy)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfonic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzenesulfonamide, while reduction of the sulfonamide group can produce sulfonic acids.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(tetrahydropyran-4-ylmethoxy)-benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate and in drug design.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-4-(tetrahydropyran-4-ylmethoxy)-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the amino group can form hydrogen bonds with active site residues. The tetrahydropyran ring provides additional stability and specificity to the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-(methoxy)-benzenesulfonamide: Lacks the tetrahydropyran ring, making it less stable.
4-(tetrahydropyran-4-ylmethoxy)-benzenesulfonamide: Lacks the amino group, reducing its potential biological activity.
3-Amino-4-(tetrahydropyran-4-ylmethoxy)-benzoic acid: Contains a carboxylic acid group instead of a sulfonamide group, altering its chemical properties.
Uniqueness
3-Amino-4-(tetrahydropyran-4-ylmethoxy)-benzenesulfonamide is unique due to the presence of both the sulfonamide and tetrahydropyran groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H18N2O4S |
|---|---|
Molekulargewicht |
286.35 g/mol |
IUPAC-Name |
3-amino-4-(oxan-4-ylmethoxy)benzenesulfonamide |
InChI |
InChI=1S/C12H18N2O4S/c13-11-7-10(19(14,15)16)1-2-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8,13H2,(H2,14,15,16) |
InChI-Schlüssel |
JCYAIEAVHQNPIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1COC2=C(C=C(C=C2)S(=O)(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(5-Formylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13724949.png)
![4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13724955.png)
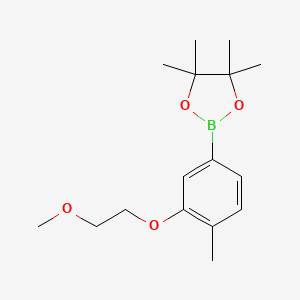
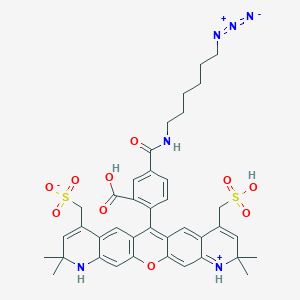

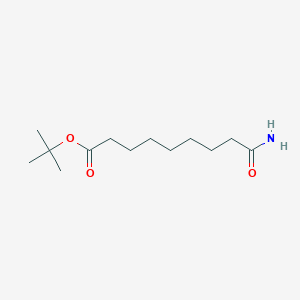
![Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13724994.png)

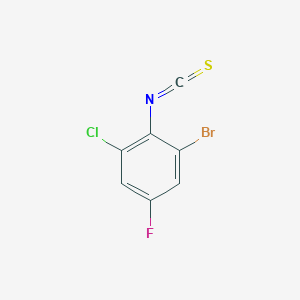
![Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B13725008.png)



